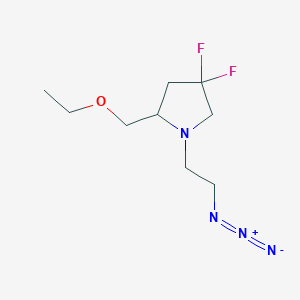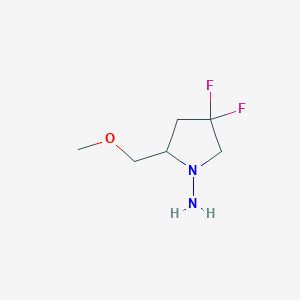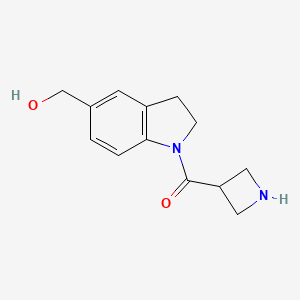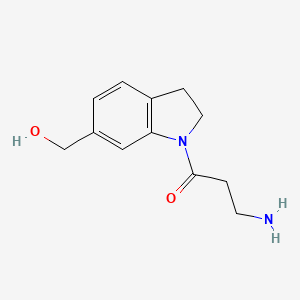
1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one
Overview
Description
1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one, also known as 4-allylpiperazine-1-chloropropanone, is a synthetic organic compound that has been used in various scientific fields for its unique properties and applications. This compound is a colorless, water-soluble solid that is readily soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. It is also known to have a low melting point, making it ideal for use in laboratory experiments.
Scientific Research Applications
Therapeutic Potential and Biodistribution Studies
- Anti-Chagas Agent Development : A study focused on a compound structurally related to 1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one, highlighting its potential as a new anti-Chagas agent. The research developed a BODIPY-fluorophore based probe for biodistribution studies, showing the compound's involvement in organs associated with Chagas disease, paving the way for future therapeutic applications (Rodríguez et al., 2017).
Antimicrobial Agents
- Synthesis of Novel Antimicrobial Compounds : Research demonstrated the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanone derivatives, showcasing their potential as antimicrobial agents. These compounds exhibited potent antimicrobial activities, comparing favorably with conventional medicines (Zaidi et al., 2021).
Antidepressant Properties
- Development of Antidepressants : A study explored 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives for their dual action at 5-HT1A serotonin receptors and serotonin transporter, presenting a novel class of antidepressants. These compounds showed significant potential for enhancing serotoninergic neurotransmission, indicative of a more efficacious treatment for depression (Martínez-Esparza et al., 2001).
Solid-Liquid Phase Equilibrium Studies
- Thermodynamic Analysis of Novel Compounds : Research on a potent antimicrobial agent, a derivative structurally similar to the compound of interest, focused on its solid-liquid phase equilibrium and thermodynamic analysis in different solvents. This study contributes to understanding the compound's solubility and distribution, which is crucial for its pharmaceutical application (Blokhina et al., 2021).
Apoptosis Inducers and Anticancer Agents
- Discovery of Apoptotic Agents : A series of novel isoxazolines linked via piperazine to benzisothiazoles were synthesized and evaluated as potent apoptotic agents, indicating their potential as anticancer agents. This research highlights the therapeutic applications of piperazine derivatives in targeting cancer cells for apoptosis (Byrappa et al., 2017).
properties
IUPAC Name |
2-chloro-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-3-4-12-5-7-13(8-6-12)10(14)9(2)11/h3,9H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNPFXKCJDQGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1493220.png)




![(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493225.png)
![3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493226.png)
![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)

![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)
![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1493240.png)
